N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a heterocyclic compound featuring a fused triazoloquinazoline core. This structure incorporates a sulfur-containing thioacetamide side chain and a benzyl substituent, which may influence its pharmacokinetic and pharmacodynamic properties. For example, triazoloquinazoline derivatives have been explored for anticonvulsant activity , and acetamide-linked analogs are reported as cholecystokinin (CCK1) receptor agonists .
Properties
IUPAC Name |
N-benzyl-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c32-23(27-17-20-11-5-2-6-12-20)18-34-26-29-28-25-30(16-15-19-9-3-1-4-10-19)24(33)21-13-7-8-14-22(21)31(25)26/h1-14H,15-18H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUFQXOFCIRUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to interact with various targets including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators.
Mode of Action
It is known that the functional groups attached to the ring structure of similar compounds play a crucial role in their activity.
Biological Activity
N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique triazoloquinazoline core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H20N4O2S |
| Molecular Weight | 490.0 g/mol |
| IUPAC Name | N-benzyl-2-((5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide |
| InChI | InChI=1S/C25H20ClN5O2S/c26... |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Anticonvulsant Activity : Research indicates that derivatives of the triazole nucleus exhibit significant anticonvulsant effects. For instance, compounds similar to this one have shown efficacy in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests in mice . The mechanism involves modulation of voltage-gated sodium channels and GABA receptors.
- Antimicrobial Properties : The compound has been studied for its antimicrobial potential against various pathogens. The thioacetamide moiety is believed to enhance its interaction with microbial enzymes or cellular structures.
- Cancer Therapeutics : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve induction of apoptosis or cell cycle arrest through interaction with specific oncogenic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their derivatives:
Anticonvulsant Studies
A study by Srivastava et al. evaluated several triazole derivatives for anticonvulsant activity using MES and PTZ models. Among them, certain compounds demonstrated significant protective indices (PI), indicating their potential as effective anticonvulsants .
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thio group in the structure enhances its reactivity towards bacterial enzymes .
Cancer Cell Line Studies
In vitro studies have indicated that triazoloquinazoline derivatives can inhibit the proliferation of cancer cells. For example, compounds exhibiting structural similarities to N-benzyl derivatives were found to induce apoptosis in breast cancer cell lines through caspase activation pathways .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of triazole compounds exhibit significant anticonvulsant properties. Studies have shown that triazole derivatives can interact with voltage-gated sodium channels and GABA receptors, which are critical in the modulation of neuronal excitability. For instance, certain triazole compounds demonstrated protective effects against seizures in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
Anticancer Potential
Compounds containing quinazoline and triazole moieties have been reported to possess anticancer properties. These derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth. The structure of N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide suggests potential interactions with targets commonly associated with cancer therapy .
Antimicrobial Activity
The unique structure of this compound may also confer antimicrobial properties. Triazole derivatives have been investigated for their ability to inhibit the growth of various bacteria and fungi. The presence of the thioacetamide group enhances the reactivity of the compound towards microbial targets .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of triazole derivatives for their pharmacological properties:
- Anticonvulsant Screening : In a systematic review on triazole derivatives, compounds similar to N-benzyl derivatives showed significant activity in MES and PTZ models at doses as low as 30 mg/kg .
- Anticancer Activity : A literature review highlighted that quinazoline derivatives exhibit cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Testing : Preliminary studies indicated that certain triazole compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Triazoloquinoline vs. Triazoloquinazoline
The compound 7-benzyloxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline (, compound II) replaces the quinazoline ring with a quinoline core. These triazoloquinolines demonstrated anticonvulsant activity in maximal electroshock (MES) tests, suggesting that the triazoloquinazoline scaffold in the target compound might retain or enhance such activity .
Triazolobenzodiazepine Derivatives
The CCK1 receptor agonist N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]-N-isopropylacetamide () shares a triazolo-fused core but incorporates a benzodiazepine ring. This structural variation highlights the versatility of triazolo-heterocycles in drug design, though the target compound’s quinazoline core may offer distinct steric and electronic interactions compared to benzodiazepine-based systems .
Substituent Variations
N-Substituted Acetamide Side Chains
The compound N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide () replaces the benzyl group with a 4-isopropylphenyl moiety. This substitution could enhance lipophilicity and influence membrane permeability or receptor selectivity.
Thioacetamide vs. Acetamide Linkages
The synthesis of N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () demonstrates the role of thioamide groups in forming bicyclic systems. While the target compound’s thioacetamide linkage may stabilize conformational flexibility, sulfur-containing analogs often exhibit altered metabolic stability compared to oxygen-based counterparts .
Pharmacological Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
